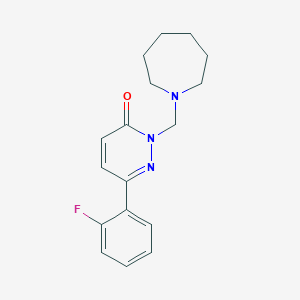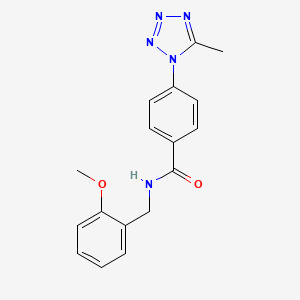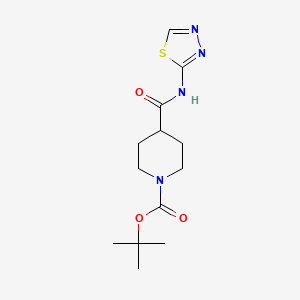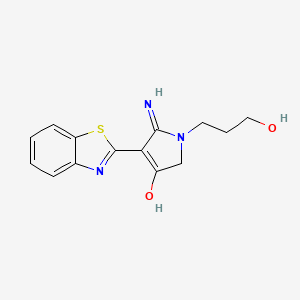![molecular formula C25H20N2O5S2 B12163188 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s IUPAC name is quite a mouthful, so let’s break it down. It consists of the following components:
- The core structure is a pyrrolidine-2,3-dione ring.
- Attached to the pyrrolidine ring, we have:
- A benzothiazole moiety (with an ethoxy group at position 6).
- A hydroxy(thiophen-2-yl)methylidene group.
- A 4-methoxyphenyl substituent.
- This compound belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would depend on the compound’s commercial relevance, but they would likely involve efficient and scalable processes.
Analyse Des Réactions Chimiques
Oxidation: The thiophen-2-yl group could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring could yield the corresponding alcohol.
Substitution: The benzothiazole ring could undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents would depend on the desired transformation. For example
Major Products: The products would vary based on the reaction conditions, but potential products include derivatives of the core structure.
Applications De Recherche Scientifique
Chemistry: Studying the reactivity of this compound and its derivatives.
Biology: Investigating its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
Medicine: Exploring its pharmacological properties (anticancer, antimicrobial, etc.).
Industry: Developing synthetic methodologies or applications in materials science.
Mécanisme D'action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
Comparaison Avec Des Composés Similaires
- Similar compounds might include other benzothiazole derivatives or pyrrolidine-based molecules.
Uniqueness: The combination of the benzothiazole, thiophenyl, and pyrrolidine moieties makes this compound unique.
Remember that while I’ve provided an overview, detailed experimental data and mechanistic insights would require further investigation
Propriétés
Formule moléculaire |
C25H20N2O5S2 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3 |
Clé InChI |
QIAITLUVOJBTFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163110.png)


![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163119.png)
![Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B12163120.png)
![Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12163126.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163128.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12163139.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)



![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12163180.png)
